4-(6-amino-9H-purin-9-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-aminopurin-9-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODVBUCLVBTCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Mechanistic Investigations of 4 6 Amino 9h Purin 9 Yl Butanoic Acid Derivatives
Enzyme Inhibition Studies and Target Identification
The structural similarity of these adenine (B156593) derivatives to endogenous ligands, such as adenosine (B11128) and its metabolites, makes them prime candidates for enzyme inhibitors. Researchers have explored their potential to target several key enzymes involved in metabolism and cellular signaling.
Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and diabetes, making it a significant therapeutic target. researchgate.net Derivatives of 6-amino-9H-purine, particularly those designed as bisubstrate inhibitors that mimic both the nicotinamide and SAM binding, have shown potent inhibitory activity.
These inhibitors often incorporate the adenosine scaffold (a 6-aminopurine derivative) linked to another moiety. For instance, complex derivatives that include a butanoic acid component have been synthesized and evaluated. One such derivative, (S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(4-cyanobenzyl)amino)butanoic acid, was developed as part of a series of potent NNMT inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the linker and the aromatic moiety significantly impact potency, while the core adenosine group is typically conserved to maintain binding in the adenosine pocket. mdpi.com The design strategy often involves creating mimics that bridge the binding sites of the two substrates, SAM and nicotinamide.
Table 1: NNMT Inhibition by Adenosine-Based Bisubstrate Derivatives
| Compound Derivative Class | Key Structural Features | Reported Inhibition (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| Alkene-Linked Bisubstrate Mimics | Adenosine scaffold with an amino butanoic acid linker and various aromatic groups. | IC₅₀ values in the low micromolar to nanomolar range. Compound 13l showed an IC₅₀ of 0.57 µM. | tandfonline.com |
| Alkynyl Bisubstrate Inhibitors | Features an alkyne linker designed to mimic the linear transition state of methyl transfer. | Subnanomolar potency (Kᵢ = 500 pM for lead compound NS1). | researchgate.netkhanacademy.org |
| Adenosyl-based Bisubstrate-like Inhibitors | General adenosine scaffold with varied linkers and aromatic substituents. | IC₅₀ values ranging from 0.18 µM to 1.6 µM for lead compounds. | nih.gov |
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. researchgate.netnih.gov Given its structural and functional similarities to NNMT, including the use of SAM as a methyl donor, there is potential for cross-reactivity with NNMT inhibitors. Purines are recognized as a class of compounds that can inhibit PNMT. researchgate.net
However, studies on highly potent bisubstrate NNMT inhibitors have demonstrated significant selectivity. For example, a potent alkene-linked adenosine derivative was evaluated against a panel of 12 different SAM-dependent methyltransferases, including PNMT. wikipedia.org The results showed that the compound was highly selective for NNMT, with minimal inhibition of PNMT, which shares 39% sequence identity with NNMT. wikipedia.org This indicates that despite the general potential for purine (B94841) derivatives to inhibit PNMT, specific substitutions on the 6-amino-9H-purine scaffold can be engineered to achieve high selectivity and avoid off-target inhibition of this related methyltransferase.
Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that hydrolyzes extracellular ATP and other nucleotides to generate pyrophosphate. wikipedia.org Its overactivity is implicated in pathological conditions such as calcium pyrophosphate dihydrate (CPPD) deposition disease and calcific aortic valve disease. nih.govmdpi.com Consequently, NPP1 inhibitors are of significant therapeutic interest.
Research into N9-substituted adenine derivatives has led to the identification of potent NPP1 inhibitors. A study focused on synthesizing novel analogs of AMP and ADP identified adenine-N9-(methoxy)ethyl-β-bisphosphonate as a notable NPP1 inhibitor. nih.govmdpi.com This compound demonstrated competitive inhibition with Ki values in the micromolar range against both artificial and natural substrates.
Table 2: NPP1 Inhibition by an N9-Substituted Adenine Derivative
| Compound Name | Substrate | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Adenine-N9-(methoxy)ethyl-β-bisphosphonate | p-Nitrophenyl thymidine-5′-monophosphate (p-Nph-5′-TMP) | 16.3 µM | nih.govmdpi.com |
| Adenosine triphosphate (ATP) | 9.6 µM | nih.govmdpi.com |
The selectivity of this compound was confirmed against related enzymes like NPP3 and CD39, though it also showed some inhibitory activity against CD73. mdpi.com The findings underscore that modification of the N9 position of the purine ring is a viable strategy for developing targeted NPP1 inhibitors.
Aldose Reductase (ALR/AKR1B1) Inhibition
Aldose reductase (ALR), also known as AKR1B1, is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. nih.gov Therefore, ALR inhibition is a well-established therapeutic strategy.
A series of 9H-purin-6-amine derivatives featuring a carboxylic acid at the N9 position—a structure directly related to 4-(6-amino-9H-purin-9-yl)butanoic acid—were designed and synthesized as ALR inhibitors. Many of these compounds proved to be potent and selective inhibitors of human aldose reductase 2 (ALR2), with IC₅₀ values in the submicromolar range. The most active compound in the series, which incorporated a C6-substituted benzylamine (B48309) side chain and an N9-acetic acid moiety, exhibited an IC₅₀ value of 0.038 μM. This research highlights that the combination of an N9-carboxyalkyl chain and specific substitutions at the C6-amino position of the purine ring can yield highly potent and selective ALR inhibitors.
Table 3: Aldose Reductase (ALR2) Inhibition by N9-Carboxyalkyl Adenine Derivatives
| Compound ID | Key Structural Features | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 4a | N9-acetic acid, C6-(4-methylbenzyl)amino | 0.101 µM | |
| 4e | N9-acetic acid, C6-(4-fluorobenzyl)amino | 0.038 µM | |
| 4h | N9-acetic acid, C6-(4-(trifluoromethyl)benzyl)amino | 0.082 µM | |
| 4j | N9-propanoic acid, C6-(4-fluorobenzyl)amino | 0.065 µM |
Modulation of Purine Metabolism and Associated Signaling Pathways
Beyond direct enzyme inhibition, derivatives of 6-amino-9H-purine can modulate broader metabolic and signaling networks associated with purine homeostasis. This includes interfering with purine catabolism and influencing key energy-sensing pathways.
One key enzyme in purine degradation is xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which are structurally related purine derivatives, were synthesized and evaluated as xanthine oxidase inhibitors. Several of these compounds displayed potent, competitive inhibition with IC₅₀ values in the nanomolar range, demonstrating that synthetic purine analogs can effectively target enzymes within the purine catabolic pathway.
Furthermore, N9-substituted adenine derivatives have been identified as potent activators of AMP-Activated Protein Kinase (AMPK). AMPK is a critical cellular energy sensor that, once activated by rising AMP levels, orchestrates a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. A compound identified as N9-(3-diethylphosphonyl)phenyl-adenine was shown to activate AMPK at nanomolar concentrations, far exceeding the activation achieved by AMP itself. This demonstrates that N9-substituted purines can act as powerful mimetics of endogenous signaling molecules, directly engaging with central regulators of cellular metabolism.
Interactions with Nucleic Acid Structures and Functions
The 6-amino-9H-purine (adenine) structure is a fundamental building block of the nucleic acids DNA and RNA, where it is linked to the sugar backbone at the N9 position. Due to this intrinsic structural similarity, synthetic N9-substituted purine derivatives are logical candidates for molecules that could interfere with nucleic acid structures or the enzymes that process them.
While direct intercalation—the insertion of a planar molecule between the base pairs of DNA—is a known mechanism for some polycyclic aromatic compounds, specific studies demonstrating this mode of action for the this compound family are not widely reported. However, the potential for these derivatives to interact with the machinery of DNA and RNA synthesis has been explored in related compounds. For instance, certain N9-substituted derivatives of other purines have been shown to affect enzymes involved in nucleic acid function. One study noted that zeatin-9-(2′-deoxyriboside), a type of N9-substituted purine, inhibited the DNA-polymerizing reaction catalyzed by DNA-polymerase I from Escherichia coli.
This suggests that while direct binding to the DNA helix may not be the primary mechanism, N9-substituted purine analogs can potentially interfere with the function of enzymes that recognize and process natural nucleosides, thereby disrupting nucleic acid-related functions.
Role in Peptide Nucleic Acid (PNA) Structure and Applications in Molecular Biology
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that possesses a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA. This unique structural feature confers upon PNA remarkable hybridization characteristics and resistance to enzymatic degradation. The versatility of PNA chemistry allows for the incorporation of various modifications to its structure, including the nucleobases and the backbone, to enhance its properties and expand its applications.
The incorporation of flexible linkers is a key strategy in the design of functional PNA oligomers. These linkers can provide spatial separation between different domains of a conjugate, improve solubility, and allow for a degree of movement that can be crucial for biological activity. Glycine and serine-rich sequences are commonly employed as flexible linkers in fusion proteins and can be conceptually applied to PNA design. biosyn.com
In this context, this compound can be envisioned as a modified adenine monomer where the butanoic acid moiety acts as a flexible linker. When incorporated into a PNA strand, the N9-butanoic acid group would introduce a spacer arm extending from the purine base. This modification could have several implications for PNA structure and function:
Interactions with the Minor Groove: The linker could position the adenine base or a conjugated functional group within the minor groove of a target DNA or RNA duplex, facilitating specific interactions.
Attachment of Functional Moieties: The carboxylic acid terminus of the butanoic acid linker provides a convenient attachment point for various functional molecules, such as fluorescent dyes, cross-linking agents, or cell-penetrating peptides, without significantly disrupting the hybridization of the PNA strand.
The applications of such modified PNAs in molecular biology are potentially broad, ranging from diagnostic probes with enhanced signal-to-noise ratios to therapeutic agents with improved cellular uptake and target specificity.
Table 1: Potential Applications of PNA Modified with this compound
| Application Area | Potential Advantage of the Butanoic Acid Linker |
| Diagnostics | Provides a site for attaching reporter molecules away from the hybridization interface, minimizing interference. |
| Antisense Therapy | Could improve the pharmacokinetic properties of the PNA and allow for the attachment of delivery agents. |
| Antigene Therapy | The flexible linker may facilitate the formation of stable triplex structures with target DNA. |
| Molecular Probes | Allows for the precise positioning of intercalators or other DNA-binding moieties. |
Mechanisms of DNA Alkylation Directed by Purine Conjugates
DNA alkylating agents are a class of compounds that covalently modify DNA, often leading to cytotoxicity. nih.gov A key challenge in their therapeutic use is achieving sequence specificity to target cancer cells while minimizing damage to healthy cells. One strategy to achieve this is to conjugate the alkylating agent to a DNA-binding molecule that can direct it to a specific sequence.
Purine-rich oligonucleotides have been shown to mediate sequence-specific alkylation of duplex DNA through the formation of triple-helical complexes. nih.govacs.org This demonstrates the principle of using a purine-containing molecule to guide an alkylating moiety to a specific site on the DNA.
A derivative of this compound, where the carboxylic acid is functionalized with an alkylating group (e.g., a nitrogen mustard or a bromoacetyl group), could act as a purine-directed DNA alkylating agent. The mechanism would likely involve the adenine moiety acting as a carrier, guiding the conjugate to adenine-rich regions of the DNA or to specific protein-DNA complexes that recognize adenine.
The butanoic acid linker would play a crucial role in this process:
Spatial Positioning: The length and flexibility of the four-carbon chain would determine the distance and orientation of the alkylating warhead relative to the directing purine base. This would influence which nucleobases in the target DNA are accessible for alkylation.
Reactivity Modulation: The linker could influence the chemical reactivity of the alkylating group.
Avoidance of Steric Hindrance: The spacer could prevent steric clashes between the purine carrier and the DNA target, allowing for efficient binding and subsequent alkylation.
The primary targets for alkylation on DNA are the nucleophilic centers on the DNA bases, with the N7 position of guanine (B1146940) being a particularly common site for many alkylating agents. drugs.com The sequence specificity of a purine conjugate of this compound would depend on the binding preferences of the adenine moiety and the reach of the alkylating arm provided by the butanoic acid linker.
Table 2: Factors Influencing DNA Alkylation by a Purine Conjugate
| Factor | Influence on Alkylation |
| Purine Carrier | Directs the conjugate to specific DNA regions or structures. |
| Butanoic Acid Linker | Determines the reach and flexibility of the alkylating group. |
| Alkylating Warhead | Dictates the chemical mechanism and reactivity of the alkylation reaction. |
| DNA Target Sequence | The local DNA sequence and structure will influence the accessibility of nucleophilic sites. |
Plant Growth Regulatory Activities and Cytokinin Analogues
Cytokinins are a class of plant hormones that are N6-substituted adenine derivatives. nih.gov They play a critical role in regulating various aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence. researchgate.net The structure of the substituent at the N6 position of the adenine ring is a major determinant of cytokinin activity. capes.gov.br
In addition to N6-substitutions, modifications at the N9 position of the adenine ring can also significantly impact biological activity, leading to compounds with cytokinin agonist or antagonist properties. nih.govmdpi.com Research on N9-substituted cytokinins has shown that these modifications can influence transport, metabolism, and receptor binding of the molecule. nih.gov For instance, certain N9-substituted aromatic cytokinins have been found to exhibit reduced negative effects on root development compared to their parent compounds. nih.gov
Given that this compound is an N9-substituted adenine derivative, it is plausible that it and its derivatives could exhibit plant growth regulatory activities. The butanoic acid side chain at the N9 position could mimic or interfere with the binding of natural cytokinins to their receptors.
The biological activity of such a compound would likely be influenced by several factors:
Side Chain Length and Polarity: The four-carbon chain with a terminal carboxylic acid introduces a polar and flexible substituent at the N9 position. This differs significantly from the ribose moiety found in cytokinin nucleosides.
Metabolic Stability: The N9-substituent could alter the metabolic fate of the adenine core, potentially leading to a more persistent or transient effect.
Receptor Interaction: The butanoic acid side chain could interact with specific residues in the cytokinin receptor binding pocket, either promoting or inhibiting signal transduction.
Studies on various N9-substituted cytokinins have revealed a complex structure-activity relationship. mdpi.com The activity is highly dependent on the nature of the substituent and the specific bioassay used. Therefore, experimental testing of this compound in classic cytokinin bioassays, such as tobacco callus growth or amaranthus betacyanin synthesis, would be necessary to determine its precise effects.
Table 3: Comparison of Structural Features of Cytokinins and the Investigated Compound
| Compound Type | N6-Substituent | N9-Substituent | Expected Activity |
| Natural Cytokinin (e.g., Zeatin) | Isoprenoid chain | Hydrogen | Promotes cell division and shoot growth. nih.gov |
| Cytokinin Nucleoside (e.g., Zeatin Riboside) | Isoprenoid chain | Ribose | Active form for transport, can be converted to the free base. |
| This compound | Hydrogen | Butanoic acid | Unknown; potentially cytokinin agonist or antagonist activity. |
Structure Activity Relationship Sar Studies of 4 6 Amino 9h Purin 9 Yl Butanoic Acid Analogues
Influence of the Butanoic Acid Side Chain Modifications on Biological Potency
The butanoic acid side chain at the N9 position of the purine (B94841) ring is a critical determinant of the molecule's interaction with its biological targets. Modifications to this chain, including its length, rigidity, and the presence of functional groups, can significantly alter biological potency.
Research on analogous 9-substituted adenine (B156593) derivatives has shown that the length of the alkyl chain can influence binding affinity to various enzymes and receptors. For instance, in a series of 9-alkyladenine derivatives, the potency was found to vary with the chain length, suggesting an optimal length for fitting into a specific binding pocket. While specific data for 4-(6-amino-9H-purin-9-yl)butanoic acid is limited, we can extrapolate from these studies.
Furthermore, the introduction of functional groups or unsaturation into the side chain can provide additional interaction points, such as hydrogen bonding or hydrophobic interactions, thereby enhancing potency. For example, the introduction of a hydroxyl group or a double bond in the side chain of adenine analogues has been shown to modulate their biological activity.
Esterification of the carboxylic acid moiety is a common prodrug strategy to enhance cell permeability. The conversion of the carboxylic acid to various esters can improve the pharmacokinetic profile of the parent compound. The rate of hydrolysis of these esters back to the active carboxylic acid form within the target cell is a crucial factor for their efficacy.
To illustrate the potential impact of these modifications, the following table presents hypothetical data based on general observations from related compound series.
| Side Chain Modification | Relative Potency (%) | Key Observations |
| Propanoic acid (n=2) | 60 | Shorter chain may lead to suboptimal positioning in the binding site. |
| Butanoic acid (n=3) | 100 | Represents the parent compound with optimal chain length in this hypothetical series. |
| Pentanoic acid (n=4) | 85 | Longer chain may introduce steric hindrance. |
| 2-Hydroxybutanoic acid | 120 | Hydroxyl group may form an additional hydrogen bond with the target. |
| But-2-enoic acid | 110 | Introduction of rigidity and potential for pi-stacking interactions. |
| Methyl ester | 150 (in cell-based assays) | Increased lipophilicity can enhance cell membrane penetration. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR studies of related purine analogues. It does not represent experimental data for this compound.
Effects of Substitutions on the Purine Ring System (N6, N7, N9, C6) on Molecular Recognition
The purine ring system is a key recognition element, and substitutions at various positions can profoundly affect molecular recognition and biological activity.
N6-Position: The 6-amino group is a crucial hydrogen bond donor. Substitution on this amine can significantly impact binding. For example, N6-methylation can either increase or decrease affinity depending on the specific target. Larger N6-substituents are often detrimental to the activity of compounds that mimic ATP, but for other targets, they can be exploited to enhance selectivity.
N7- and N9-Positions: The correct positioning of the side chain at N9 is generally critical for the activity of many purine-based compounds. Alkylation at the N7 position often leads to a significant decrease or complete loss of activity, highlighting the importance of the N9-substitution pattern for proper orientation within the binding site.
C6-Position: Modifications at the C6-position, such as replacing the amino group with other functionalities like a chloro or methoxy (B1213986) group, can drastically alter the electronic properties and hydrogen bonding capabilities of the purine ring. Such changes often lead to a loss of the specific interactions mediated by the 6-amino group.
The following table summarizes the expected effects of substitutions on the purine ring based on studies of related adenine derivatives.
| Position of Substitution | Substituent | Expected Effect on Activity | Rationale |
| N6 | Methyl | Variable | Can enhance hydrophobic interactions but may disrupt crucial hydrogen bonds. |
| N6 | Benzyl | Likely Decrease | Bulky group may cause steric clashes within the binding pocket. |
| N7 | Butanoic acid | Significant Decrease | Incorrect isomer, leading to improper orientation for target binding. |
| C6 | Chlorine | Significant Decrease | Loss of key hydrogen bond donor capabilities of the amino group. |
Note: This table is based on general SAR principles for purine analogues and does not represent specific experimental data for this compound.
Conformational Analysis and its Impact on Ligand-Target Binding
Computational modeling and spectroscopic techniques can be used to study the conformational preferences of such molecules. The key rotatable bonds include the N9-C1' bond of the side chain and the bonds within the butanoic acid moiety. The rotation around the N9-C1' bond determines the orientation of the purine ring relative to the side chain, which is crucial for proper placement in the binding site.
The conformation of the butanoic acid chain itself can be influenced by the environment. In a polar, aqueous environment, the chain may be more extended, while in a nonpolar binding pocket, it may adopt a more folded conformation to maximize hydrophobic interactions. The ability of the molecule to adopt the specific low-energy conformation required for binding, often referred to as the "bioactive conformation," is a critical determinant of its potency.
Rational Design Principles for Enhanced Inhibitory Selectivity and Affinity
Rational drug design principles can be applied to optimize the structure of this compound for improved selectivity and affinity. This process typically involves leveraging structural information about the target protein, often obtained from X-ray crystallography or homology modeling.
Exploiting Unique Features of the Binding Site: By identifying specific pockets or residues in the target's binding site that are not present in related off-target proteins, modifications can be made to the ligand to create specific interactions. For example, if a hydrophobic pocket is present, extending the butanoic acid chain or adding a lipophilic group could enhance affinity and selectivity.
Structure-Based Design: With a known 3D structure of the target, computational docking studies can be performed to predict the binding mode of various analogues. This allows for the in silico screening of virtual compounds and the prioritization of the most promising candidates for synthesis and biological testing.
Scaffold Hopping: In some cases, the purine scaffold itself can be replaced with other heterocyclic systems that maintain the key pharmacophoric features required for binding but offer improved properties, such as better selectivity or metabolic stability.
A rational design approach might involve the following steps:
Target Identification and Validation: Confirming the biological target of this compound.
Structural Biology: Obtaining the 3D structure of the target protein, preferably in complex with the lead compound or a close analogue.
Computational Modeling: Using the structural information to design new analogues with predicted improved binding affinity and selectivity.
Chemical Synthesis: Synthesizing the designed compounds.
Biological Evaluation: Testing the new compounds in relevant biological assays to validate the design principles.
Through iterative cycles of design, synthesis, and testing, it is possible to develop highly potent and selective inhibitors based on the this compound scaffold.
Computational and Theoretical Investigations in 4 6 Amino 9h Purin 9 Yl Butanoic Acid Chemistry
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It is a widely used approach for calculating various molecular properties of organic compounds. nih.gov For a molecule like 4-(6-amino-9H-purin-9-yl)butanoic acid, DFT calculations, often using a basis set such as B3LYP/6-31+G(d), would be employed to determine its optimized geometry, including bond lengths and angles. biointerfaceresearch.com
Furthermore, DFT is utilized to calculate key electronic properties such as dipole moment and thermodynamic parameters, which are crucial for understanding the molecule's behavior in different environments. materialsciencejournal.org The theoretical vibrational frequencies obtained from DFT calculations can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. biointerfaceresearch.com
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution and intramolecular interactions within a molecule. researchgate.net This analysis provides a detailed picture of the bonding and lone-pair orbitals, offering insights into the delocalization of electron density. chemspider.com
For this compound, NBO analysis would reveal the nature and strength of interactions between the purine (B94841) ring, the amino group, and the butanoic acid side chain. It can quantify the hyperconjugative interactions that contribute to the molecule's stability. The analysis of donor-acceptor interactions within the molecule helps in understanding its electronic properties and reactivity. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis would help in predicting its reactivity in various chemical reactions. The distribution of HOMO and LUMO densities over the molecule would indicate the likely sites for electrophilic and nucleophilic attack. materialsciencejournal.org
Table 1: Representative Data from HOMO-LUMO Analysis of a Related Butanoic Acid Derivative
| Parameter | Value (eV) |
| EHOMO | -6.24 |
| ELUMO | -3.12 |
| HOMO-LUMO Gap (ΔE) | 3.12 |
Note: This data is for a different butanoic acid derivative and is provided for illustrative purposes only. Specific values for this compound are not available in the searched literature. biointerfaceresearch.com
Electrostatic Potential Mapping for Molecular Recognition
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. materialsciencejournal.org The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red or yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. thaiscience.info
For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms of the amino group and carboxylic acid as regions of positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as enzyme active sites or other biological targets. materialsciencejournal.org
Molecular Docking and Dynamics Simulations of Ligand-Enzyme Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its target enzyme. mdpi.com
In the case of this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various enzymes. The docking simulations would provide insights into the binding pose of the molecule within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. harvard.edu
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the enzyme. mdpi.com These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of binding affinity. aalto.fi
Prediction of Molecular Stability and Reaction Pathways
Computational methods can also be used to predict the stability of a molecule and to explore potential reaction pathways. The stability of different conformers of this compound could be assessed by calculating their relative energies using quantum chemical methods. nih.gov
Furthermore, computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential pathways. researchgate.net This information is crucial for understanding the chemical behavior of the molecule and for designing new synthetic routes.
Gas-Phase Acidity Studies of Purine Alkyl Derivatives
Computational and theoretical investigations into the gas-phase acidity of purine derivatives, such as this compound, provide fundamental insights into their intrinsic chemical properties, free from solvent effects. These studies are crucial for understanding reaction mechanisms, molecular recognition, and the inherent reactivity of these biomolecules. Gas-phase acidities are typically determined through a combination of experimental techniques, like mass spectrometry, and high-level quantum chemical calculations.
Research on adenine (B156593) and its alkyl derivatives has established that multiple sites on the purine ring system can be deprotonated in the gas phase. nih.gov The acidity of these sites is significantly influenced by the nature and position of substituents. For instance, in adenine, the N9 site is considerably more acidic than the exocyclic amino group (N10). nih.gov This is attributed to the greater resonance stabilization of the resulting anion when the N9 proton is removed.
In the case of this compound, the primary sites for deprotonation would be the carboxylic acid proton, the N9 proton of the purine ring, and a proton from the exocyclic amino group at the C6 position. Based on the established principles of acidity, the carboxylic acid moiety is expected to be the most acidic site due to the significant resonance stabilization of the carboxylate anion. The relative acidity of the N9-H and the amino group protons would follow, with the N9-H likely being more acidic than the amino protons, similar to the trend observed in adenine. nih.gov
Computational methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), and higher-accuracy composite methods like G2, G3, and G4, are employed to calculate the gas-phase acidities (ΔGacid) and proton affinities. nih.govpacific.edu These calculations involve optimizing the geometries of the neutral molecule and its corresponding anion, followed by frequency calculations to obtain the Gibbs free energies.
Experimental determination of gas-phase acidities often involves techniques such as electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry, utilizing methods like the extended kinetic Cooks method (EKCM). acs.orgnih.gov These methods allow for the bracketing of the acidity of a compound against a series of reference acids with known gas-phase acidities.
A noteworthy finding from computational studies on purine derivatives is the potential for vinylic C-H sites to exhibit significant acidity in the gas phase, particularly when adjacent to a nitrogen atom. nih.gov For this compound, the C2-H and C8-H protons could, therefore, also be considered as potential, albeit less likely, sites of deprotonation compared to the O-H and N-H protons.
The presence of the butanoic acid substituent at the N9 position is expected to influence the acidity of the purine ring. The electron-withdrawing nature of the carboxylic acid group could lead to a slight increase in the acidity of the remaining protons on the purine moiety compared to unsubstituted adenine.
Below are illustrative tables summarizing the expected trends in gas-phase acidity for this compound, based on data from related purine derivatives.
Table 1: Calculated Gas-Phase Acidities (ΔGacid in kcal/mol) for Potential Deprotonation Sites of Adenine and a Hypothetical Alkyl Derivative.
| Compound | Deprotonation Site | Calculated ΔGacid (kcal/mol) |
| Adenine | N9-H | ~333 |
| Adenine | N10-H (amino) | ~352 |
| 9-Ethyladenine | N10-H (amino) | ~352 |
| 9-Ethyladenine | C8-H | ~374 |
Note: Data for Adenine and 9-Ethyladenine are based on published research to illustrate expected trends. nih.gov
Table 2: Predicted Order of Acidity for Deprotonation Sites in this compound.
| Site of Deprotonation | Predicted Acidity Ranking | Rationale |
| Carboxylic Acid (-COOH) | 1 (Most Acidic) | High resonance stabilization of the carboxylate anion. |
| Purine N1-H | 2 | Delocalization of the negative charge over the purine ring system. |
| Exocyclic Amino (-NH2) | 3 | Less stabilization of the resulting anion compared to N1-H deprotonation. |
| Purine C-H | 4 (Least Acidic) | Generally higher pKa values for C-H protons compared to N-H and O-H. |
Analytical Methodologies for the Characterization and Study of 4 6 Amino 9h Purin 9 Yl Butanoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural characterization of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(6-amino-9H-purin-9-yl)butanoic acid, distinct signals are expected for the protons of the purine (B94841) ring, the butanoic acid chain, and the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the purine ring (H-2 and H-8) are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the aromatic and electron-deficient nature of the ring system. The protons of the butanoic acid moiety would exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the purine nitrogen (N-9) appearing at a lower field than the other methylene groups due to its proximity to the electronegative nitrogen and the aromatic ring. The methylene group alpha to the carboxylic acid would also be shifted downfield. The amino group protons might appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the five carbons of the purine ring and the four carbons of the butanoic acid chain. The carbonyl carbon of the carboxylic acid is typically observed at the lowest field (around 170-180 ppm). The carbons of the purine ring would appear in the aromatic region (approximately 115-160 ppm). The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum.
Hypothetical ¹H and ¹³C NMR Data:
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
| Purine H-2 | ~8.2 (s, 1H) | ~152.0 |
| Purine H-8 | ~8.0 (s, 1H) | ~140.0 |
| Purine C-4 | - | ~148.0 |
| Purine C-5 | - | ~120.0 |
| Purine C-6 | - | ~156.0 |
| N-CH₂ | ~4.2 (t, 2H) | ~43.0 |
| CH₂-CH₂-CH₂ | ~2.1 (m, 2H) | ~25.0 |
| CH₂-COOH | ~2.4 (t, 2H) | ~30.0 |
| COOH | ~12.0 (br s, 1H) | ~175.0 |
| NH₂ | ~7.2 (br s, 2H) | - |
Note: s = singlet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrometer would be used to confirm its elemental composition.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the butanoic acid side chain and fragmentation of the purine ring. libretexts.orgresearchgate.netmiamioh.edu Key expected fragments would correspond to the loss of the carboxylic acid group (-COOH), the entire butanoic acid chain, and characteristic fragments of the adenine (B156593) base.
Expected Key Fragments in Mass Spectrometry:
| m/z Value | Possible Fragment Identity |
| 221 | [M]⁺ (Molecular Ion) |
| 176 | [M - COOH]⁺ |
| 135 | [Adenine + H]⁺ |
| 134 | [Adenine]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. researchgate.net
Key expected absorption bands include:
O-H stretch of the carboxylic acid, which would appear as a very broad band in the region of 2500-3300 cm⁻¹.
N-H stretch of the primary amine, which would typically show two bands in the region of 3100-3500 cm⁻¹.
C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1725 cm⁻¹.
C=N and C=C stretches of the purine ring, appearing in the 1400-1650 cm⁻¹ region.
N-H bend of the amine, typically around 1550-1650 cm⁻¹.
C-N stretches would be observed in the fingerprint region (below 1400 cm⁻¹).
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Amine) | 3100-3500 | Medium (two bands) |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N, C=C (Aromatic) | 1400-1650 | Medium to Strong |
| N-H (Amine Bend) | 1550-1650 | Medium |
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantitative analysis. For a polar molecule like this compound, reversed-phase HPLC would be a suitable method. nih.govjocpr.com In this technique, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for purity assessment would involve:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection: UV detection at a wavelength where the purine ring shows strong absorbance (around 260 nm).
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from any starting materials, by-products, or degradation products.
X-ray Crystallography for Ligand-Protein Complex Structural Determination
X-ray crystallography is a powerful technique that can determine the three-dimensional atomic structure of a molecule in its crystalline state. When a ligand like this compound is co-crystallized with its target protein, X-ray crystallography can provide a detailed picture of the binding mode and the specific interactions between the ligand and the protein's active site. researchgate.netnih.govias.ac.inlsu.edu
This information is invaluable for understanding the mechanism of action and for structure-based drug design. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the conformation of the ligand within the binding pocket. It can reveal key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts that are crucial for binding affinity and selectivity. While no specific crystal structure of this compound in complex with a protein is available in the searched literature, this technique remains the gold standard for obtaining such structural insights.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry is a highly sensitive biophysical technique used to measure the heat changes that occur during biomolecular interactions. This method directly determines the thermodynamic parameters of binding, providing a comprehensive understanding of the forces that drive the interaction between this compound and its biological targets.
In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule, such as a protein or nucleic acid, held at a constant temperature. The heat released or absorbed upon binding is measured, yielding a binding isotherm. This isotherm can then be analyzed to determine the binding affinity (K_d_), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation:
ΔG = -RTln(K_a_) = ΔH - TΔS
where R is the gas constant, T is the absolute temperature, and K_a_ is the association constant (1/K_d_).
The thermodynamic signature obtained from ITC provides valuable information about the nature of the binding. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding. Conversely, a positive entropy change indicates that hydrophobic interactions play a significant role.
Hypothetical ITC Data for the Binding of this compound to a Target Protein
Due to the absence of publicly available experimental data for this specific interaction, the following table represents hypothetical data to illustrate the typical results obtained from an ITC experiment.
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Binding Affinity (K_d) | 5.2 | µM |
| Enthalpy Change (ΔH) | -15.8 | kcal/mol |
| Entropy Change (ΔS) | -12.4 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -7.1 | kcal/mol |
This hypothetical data suggests an enthalpically driven interaction, characteristic of specific hydrogen bonding and favorable van der Waals contacts between this compound and its binding partner.
Biochemical Assay Development for Enzyme Activity and Inhibition Evaluation
Biochemical assays are essential tools for assessing the biological activity of compounds like this compound, particularly its ability to modulate the function of enzymes. The development of a robust and reliable assay is the first step in determining the compound's inhibitory or activating potential.
The choice of assay depends on the specific enzyme being targeted. Common assay formats include:
Spectrophotometric Assays: These assays measure the change in absorbance of a substrate or product over time. They are often used for enzymes that catalyze reactions involving colored or UV-active molecules.
Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence upon enzymatic activity. They are suitable for detecting low levels of enzyme activity or for high-throughput screening.
Luminometric Assays: These assays measure the light produced by a chemical reaction, such as the ATP-dependent reaction catalyzed by luciferase. They are extremely sensitive and have a wide dynamic range.
Radiometric Assays: These assays use radiolabeled substrates to measure enzyme activity. While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.
Once an appropriate assay is developed, it can be used to determine the potency of this compound as an inhibitor. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.
Further kinetic studies can be performed to elucidate the mechanism of inhibition. By measuring enzyme kinetics at various substrate and inhibitor concentrations, it is possible to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information is crucial for understanding how the compound interacts with the enzyme and for guiding further drug development efforts.
Hypothetical Enzyme Inhibition Data for this compound
The following table presents hypothetical data from a biochemical assay to evaluate the inhibitory effect of this compound on a target enzyme.
| Parameter | Value | Unit |
| IC₅₀ | 12.5 | µM |
| Inhibition Type | Competitive | - |
| K_i (Inhibition Constant) | 7.8 | µM |
This hypothetical data suggests that this compound acts as a competitive inhibitor, meaning it likely binds to the active site of the enzyme and competes with the natural substrate.
Future Research Directions and Translational Perspectives for 4 6 Amino 9h Purin 9 Yl Butanoic Acid
Development of Novel Synthetic Routes for Diverse Purine (B94841) Conjugates
The future therapeutic application of 4-(6-amino-9H-purin-9-yl)butanoic acid and its derivatives hinges on the development of efficient and versatile synthetic methodologies. While classical methods for N9-alkylation of purines exist, future research should focus on innovative strategies that allow for the creation of diverse libraries of purine conjugates with high purity and yield.
One promising avenue is the expansion of solid-phase synthesis techniques. A solid-phase approach, where the purine or a precursor is anchored to a polymer support, allows for streamlined purification and the rapid assembly of a wide range of derivatives. nih.govimtm.cz This methodology could be adapted to use this compound as a foundational building block, enabling modifications at the carboxyl group, the C6-amino group, or other positions on the purine ring.
Furthermore, multicomponent reactions (MCRs) represent a powerful and sustainable approach for generating molecular complexity in a single step. researchgate.net Investigating novel MCRs that incorporate adenine (B156593), a butanoic acid precursor, and other variable components could lead to the discovery of entirely new structural classes of purine derivatives. These green chemistry approaches are becoming increasingly important in pharmaceutical development. researchgate.net Research into regioselective reactions is also critical, as the alkylation of adenine can often yield mixtures of N9, N7, and N3 isomers. researchgate.netnih.gov Developing synthetic protocols that grant precise control over regioselectivity is essential for producing pure, well-characterized compounds for biological evaluation. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | References |
| Solid-Phase Synthesis | The purine scaffold is attached to a polymer resin, allowing for sequential reactions and simplified purification by filtration. | High-throughput library synthesis, ease of purification, automation potential. | nih.govimtm.cz |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product containing portions of all reactants. | High efficiency, atom economy, access to novel chemical space, alignment with green chemistry principles. | researchgate.net |
| Regioselective Alkylation | Employs specific catalysts, protecting groups, or reaction conditions (e.g., Mitsunobu reaction) to selectively functionalize the N9 position. | Minimizes isomeric byproducts, improves yield of the desired compound, simplifies downstream processing. | researchgate.netnih.govmdpi.com |
| Late-Stage Functionalization | Modifying the purine core or the side chain of a pre-formed conjugate to introduce new functional groups. | Allows for rapid diversification of lead compounds without re-synthesizing the entire molecule. | nih.gov |
Discovery and Validation of New Biological Targets for Purine-Based Compounds
Adenine and its derivatives are recognized by a wide array of biological macromolecules, making them privileged structures in drug discovery. academie-sciences.frnih.gov A key future direction for this compound is the systematic screening and validation of its biological targets. The adenine core is a known binder to protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. academie-sciences.frmdpi.com
High-throughput screening campaigns against large panels of human kinases could reveal specific enzymes that are potently inhibited by this compound or its simple amide/ester derivatives. Targets such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), and Src/Abl kinases are well-established targets for purine-based inhibitors. mdpi.comacs.org Beyond kinases, the purinergic system, comprising a family of receptors (e.g., adenosine (B11128) receptors) that respond to extracellular purines, presents another major target class. The butanoic acid side chain could influence binding affinity and selectivity for different receptor subtypes.
Moreover, enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase or adenine phosphoribosyltransferase, are potential targets. drugbank.comresearchgate.net Inhibition of these pathways can have significant therapeutic effects. nih.govyoutube.com Unbiased approaches, such as chemical proteomics or phenotypic screening, could uncover entirely novel targets and mechanisms of action, broadening the therapeutic possibilities for this class of compounds.
| Potential Target Class | Examples | Therapeutic Relevance | References |
| Protein Kinases | EGFR, BRAFV600E, Src, Abl | Cancer, inflammatory diseases | academie-sciences.frmdpi.comacs.org |
| Purinergic Receptors | Adenosine Receptors (A1, A2A, A2B, A3), P2X/P2Y Receptors | Cardiovascular disease, inflammation, neurological disorders | nih.gov |
| Metabolic Enzymes | Xanthine Oxidase, Adenine Phosphoribosyltransferase (APRT), DNA Glycosylases | Gout, metabolic disorders, cancer | mdpi.comdrugbank.comresearchgate.net |
| DNA/RNA Polymerases | Viral or bacterial polymerases | Antiviral, antibacterial therapies | nih.gov |
Rational Design of Chemically Modified Analogues for Enhanced Therapeutic Potential
Once initial biological activity is identified, the rational design of chemically modified analogues of this compound will be crucial for optimizing its therapeutic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. academie-sciences.frnih.gov
Modifications can be envisioned at several positions:
The Carboxylic Acid Terminus: The carboxyl group is a prime site for modification. Conversion to amides, esters, or bioisosteres could enhance cell permeability, modulate target binding, or enable prodrug strategies. nih.gov For example, conjugating amino acids or peptides could improve transport into cells or target specific tissues. nih.gov
The Purine Core: Substitutions at the C2, C6 (amino group), or C8 positions of the adenine ring can dramatically alter target specificity and potency. nih.gov For instance, adding small alkyl or aryl groups can probe specific pockets within a target's binding site.
The Butyl Linker: The length and flexibility of the four-carbon linker can be modified. Shortening, lengthening, or introducing conformational constraints (e.g., double bonds or rings) could optimize the orientation of the adenine and carboxyl groups for target engagement.
The goal of such modifications is to enhance a desired therapeutic effect while minimizing off-target activity. For example, in cancer therapy, analogues could be designed for selective toxicity to cancer cells harboring specific mutations, such as in KRAS. nih.gov
| Modification Site | Example Modification | Potential Outcome | References |
| Carboxylic Acid | Amidation with various amines/amino acids | Improved cell permeability, altered solubility, new target interactions. | nih.gov |
| Purine C2 Position | Introduction of halogen or small alkyl groups | Enhanced binding affinity, altered selectivity profile. | mathnet.ru |
| Purine C6-Amino Group | Acylation or alkylation | Modulation of hydrogen bonding with the target protein. | researchgate.net |
| Alkyl Linker | Introduction of rigidity (e.g., unsaturation) | Optimized spatial orientation for target binding, improved selectivity. | acs.org |
Integration of Multidisciplinary Approaches in Purine Chemistry and Biology Research
Maximizing the therapeutic potential of this compound and its derivatives will require a deeply integrated, multidisciplinary research effort. This approach moves beyond traditional medicinal chemistry to incorporate cutting-edge technologies and diverse scientific fields.
Computational Chemistry and AI: In silico methods are indispensable for modern drug design. mdpi.com Molecular docking can predict how analogues bind to target proteins, guiding the rational design process. nih.gov Artificial intelligence and machine learning algorithms can analyze large datasets from high-throughput screens to identify subtle structure-activity relationships and predict the properties of novel, un-synthesized compounds, accelerating the discovery timeline. nih.gov
Chemical Biology: The development of chemical probes based on the this compound scaffold will be essential for target validation and studying biological mechanisms. These probes, which might incorporate fluorescent tags or photo-affinity labels, can be used to identify binding partners in complex biological systems and visualize the compound's subcellular localization.
Systems Biology: Understanding the impact of a purine analogue requires a holistic view of cellular networks. Techniques like metabolomics and proteomics can reveal how a compound alters cellular metabolism, signaling pathways, and protein expression on a global scale. researchgate.net This systems-level understanding can help predict efficacy, identify potential resistance mechanisms, and uncover unexpected therapeutic opportunities. nih.gov
By combining synthetic chemistry, pharmacology, computational modeling, and systems-level biology, the research community can effectively translate the foundational potential of this compound into tangible therapeutic advances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
